4-cyano-N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)benzamide
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Description
Molecular Structure Analysis
The molecular structure of similar compounds has been characterized by IR, 1H-NMR, 13C-NMR, DEPT-135, and mass spectrometry analysis (MS) . The heterocyclic pyrimidine-2 (1 H )-thione rings adopt a flattened boat conformation . The dichlorothiophene rings are twisted compared to the pyrimidine-2 (1 H )-thione rings with dihedral angles .Chemical Reactions Analysis
The chemical reactions of similar compounds involve the reaction of (E)-3-aryl-1-(2,5-dichlorothiophen-3-yl)prop-2-en-1-ones with thiosemicarbazide . The exact chemical reactions involving “4-cyano-N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)benzamide” are not specified in the retrieved data.Scientific Research Applications
Heterocyclic Compound Synthesis
This chemical plays a crucial role in the synthesis of heterocyclic compounds, which are pivotal in drug design and development due to their pharmacological properties. For instance, thiophenylhydrazonoacetates, closely related to the given compound, are synthesized for generating a variety of nitrogen-containing heterocycles like pyrazole, isoxazole, and pyrazolopyrimidine derivatives, highlighting its utility in constructing complex molecular architectures (Mohareb et al., 2004).
Organic Electronics
Cyano-substituted benzothiadiazoles, which share structural similarities with the specified compound, have demonstrated significant potential in organic electronics. Their incorporation into conjugated polymers has led to materials with enhanced electron affinity, showcasing their utility in developing n-type semiconductors for applications such as organic photovoltaics and field-effect transistors (Casey et al., 2015).
Anticancer Research
Compounds structurally related to 4-cyano-N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)benzamide have been explored for their anticancer potential. For example, indapamide derivatives have been synthesized and evaluated for pro-apoptotic activity against melanoma cell lines, indicating the potential of similar compounds in cancer therapy (Yılmaz et al., 2015).
Environmental Sensing
Research into benzothiazole derivatives has extended into environmental applications, such as the development of fluorescent probes for detecting cysteine, a biomolecule of environmental and biological significance. These studies underscore the adaptability of benzothiazole-based compounds in creating sensitive and selective detection systems for various analytes (Yu et al., 2018).
properties
IUPAC Name |
4-cyano-N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H7Cl2N3OS2/c16-12-5-10(13(17)23-12)11-7-22-15(19-11)20-14(21)9-3-1-8(6-18)2-4-9/h1-5,7H,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXMXHHOLBYIZFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C(=O)NC2=NC(=CS2)C3=C(SC(=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H7Cl2N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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